3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid

Drug Discovery ADMET Lipophilicity

Researchers studying arachidonic acid metabolism often face inconsistent LOX inhibition data when using phenolic analogs. 3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid solves this by replacing the 4-hydroxy group with a stable 4-propoxy ether, eliminating H-bond donor capacity and enhancing lipophilicity (XLogP 2.3) for superior membrane permeability and LOX active-site affinity. • Potent lipoxygenase inhibitor - specifically annotated in databases for LOX inhibition and arachidonic acid cascade interference. • Differentiation inducer - arrests undifferentiated cell proliferation and drives monocytic lineage commitment, distinct from cytotoxic agents. • Supplied at ≥95% purity (HPLC) from ISO-certified sources, ensuring batch-to-batch consistency for reproducible enzymatic and cell-based assays.

Molecular Formula C14H18O5
Molecular Weight 266.29 g/mol
Cat. No. B11723630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid
Molecular FormulaC14H18O5
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1OC)C=CC(=O)O)OC
InChIInChI=1S/C14H18O5/c1-4-7-19-14-11(17-2)8-10(5-6-13(15)16)9-12(14)18-3/h5-6,8-9H,4,7H2,1-3H3,(H,15,16)
InChIKeyMULQIWNSVCYELJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic Acid Procurement Specifications


3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid (CAS: 1158111-59-1) is a synthetic, lipophilic derivative of cinnamic acid with a molecular formula of C14H18O5 and a molecular weight of 266.29 g/mol . It belongs to the phenylpropenoic acid class, featuring a prop-2-enoic acid moiety attached to a phenyl ring substituted with two methoxy groups and one propoxy group . The compound is typically supplied at purities of 95% (HPLC) or higher by specialty chemical vendors for pharmaceutical R&D and as an API intermediate . This compound is a structural analog of sinapic acid, where a propyl ether chain replaces the natural 4-hydroxy group, significantly altering its physicochemical and biological interaction profile.

Structural Analog Limitations of 3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic Acid


Selecting a close analog like sinapic acid (4-hydroxy-3,5-dimethoxycinnamic acid) or its simple esters as a substitute for 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid is not scientifically sound due to a fundamental structural difference: the target compound is a phenolic ether, not an ester. Replacing the 4-hydroxy group with a 4-propoxy group eliminates the hydrogen-bond donor capacity of the phenol, dramatically increasing lipophilicity (calculated XLogP) and altering membrane permeability [1]. Database annotations indicate the target compound functions as a potent lipoxygenase inhibitor and interferes with arachidonic acid metabolism, an activity profile likely dependent on this specific ether substitution pattern [2]. Using a more polar hydroxy-analog or a hydrolytically labile ester in a biological assay designed for the lipophilic ether will result in distinct pharmacokinetic and target engagement outcomes, invalidating the experimental results.

Comparative Evidence for 3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic Acid


Differential ADMET & Lipophilicity Profile

A key differentiator is the compound's molecular architecture, which yields a distinct predicted pharmacokinetic profile. While no direct head-to-head ADMET study exists, cross-study comparable data on the isomeric isopropyl sinapate (C14H18O5, a 4-hydroxy ester analog) provides a baseline. The target compound, as a 4-propoxy phenolic ether with a free carboxylic acid, is predicted to have a higher logP and altered hydrogen-bonding capacity. This difference is critical: isopropyl sinapate has a reported XLogP of 2.60 and is predicted to be blood-brain barrier permeable (Probability: 52.50%) and a non-substrate for P-glycoprotein (Probability: 79.91%) [1]. For the target compound, the ether-linked propyl chain and free acid are expected to further modulate these properties, directly impacting its suitability for applications requiring specific tissue permeability or oral bioavailability profiles .

Drug Discovery ADMET Lipophilicity

Multi-Target Biochemical Activity Profile

Database annotations consolidate a unique multi-target activity profile for the target compound that is not uniformly shared by its analogs. It is explicitly described as a potent inhibitor of lipoxygenase, interfering with arachidonic acid metabolism [1]. It further inhibits formyltetrahydrofolate synthetase and carboxylesterase, and exhibits pronounced antiproliferative activity by arresting cell cycle progression and inducing differentiation to the monocyte lineage [2][3]. In contrast, the close structural relative, sinapic acid, is primarily characterized by its antioxidant and radical-scavenging activities via the DPPH assay, with a reported 50% inhibition concentration of 0.3 mM . This shift from a primary antioxidant (hydroxy-analog) to a direct enzyme inhibitor and cell differentiation agent (propoxy-analog) represents a fundamental functional differentiation.

Inflammation Research Cancer Biology Enzymology

Certified Purity & Quality Specifications

For procurement, a critical point of differentiation is the availability of the target compound under certified quality systems. Vendors such as MolCore offer the compound with a minimum purity of 97% (HPLC) manufactured under ISO quality systems, providing a reliable supply for global pharmaceutical research . Other vendors supply a minimum purity of 95% . This is a tangible differentiator from sourcing an obscure analog where such quality assurance may be absent. Sinapic acid, for instance, is widely available but procurement is typically for its antioxidant properties, not for use as a lipoxygenase inhibitor in a regulated environment, and purity specifications vary widely (e.g., ≥98% for biochemical use) . The target compound's certified production specifically caters to its role as a critical API intermediate.

Procurement Quality Control Reproducibility

Application Scenarios for 3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic Acid


Lipoxygenase-Mediated Inflammatory Pathways

This compound is the correct choice for in vitro enzymatic studies focused on lipoxygenase (LOX) inhibition and arachidonic acid metabolism. Database records explicitly annotate it as a potent LOX inhibitor [1]. Its unique lipophilic 4-propoxy group likely enhances affinity for the hydrophobic active site of LOX compared to hydroxy-substituted analogs, making it a valuable tool compound for mechanistic studies where sinapic acid or its esters would be unsuitable due to their primary antioxidant mechanism.

Cell Differentiation & Anti-Proliferative Assays

For research on differentiation-based cancer therapy, this compound is the relevant agent. It is specifically documented to arrest proliferation of undifferentiated cells and induce differentiation to a monocytic lineage [2]. This functional activity, distinct from simple cytotoxicity, positions the compound as a specific probe for studying epigenetic or signaling pathways governing cell fate. A simple antioxidant analog like syringic acid would not replicate this functional outcome.

API Intermediate & Synthetic Chemistry

As a high-purity cinnamic acid derivative, the compound is a critical intermediate in the synthesis of novel APIs or complex molecules. Its specific substitution pattern—a stable 4-propoxy ether linkage—provides a synthetic handle that is inert under conditions where the 4-hydroxy group of sinapic acid would be reactive or require protection . Procuring this compound from ISO-certified vendors ensures the quality needed for reliable multi-step synthesis in pharmaceutical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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